molecular formula C13H14FNO4S B2892516 2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1428362-54-2

2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2892516
CAS No.: 1428362-54-2
M. Wt: 299.32
InChI Key: VFLLLRQBYWUWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzenesulfonamide group, a privileged scaffold in pharmaceutical development known for its ability to interact with a wide range of biological targets . The strategic incorporation of a fluorine atom on the benzene ring is a common tactic in modern drug design, as it can profoundly influence a compound's physicochemical properties, metabolic stability, and binding affinity . The molecule's structure is further elaborated with a furan heterocycle, a motif frequently employed to modulate polarity and participate in key molecular interactions within enzyme binding pockets. The presence of a hydroxypropyl linker connecting the furan and sulfonamide groups provides conformational flexibility and introduces a potential hydrogen-bonding site, which can be critical for specific target engagement. While the specific biological profile of this compound is a subject of ongoing investigation, its structural features are highly relevant for researchers exploring new therapeutic agents. Benzenesulfonamide-containing compounds have demonstrated potent biological activities in scientific studies, including promising antiviral effects, such as inhibition of the HIV-1 CA protein, a novel and underexploited target in antiviral therapy . Furthermore, such complex sulfonamide derivatives are often investigated for their potential as enzyme inhibitors or as tools for chemical biology. This product is intended for non-human research applications, including but not limited to, in vitro biochemical assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLLLRQBYWUWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Furan-3-yl)-3-Hydroxypropylamine

The amine precursor is synthesized through a Grignard addition-epoxidation-amination sequence :

  • Furan-3-ylmagnesium bromide is reacted with epichlorohydrin to yield 3-(furan-3-yl)oxirane .
  • Epoxide ring-opening with ammonia in aqueous THF generates the racemic 3-(furan-3-yl)-3-hydroxypropylamine .

Key Data :

Parameter Value Source
Yield (Step 1) 68%
Yield (Step 2) 52% (racemic)
Purity (HPLC) >95%

Sulfonylation with 2-Fluorobenzenesulfonyl Chloride

The amine is reacted with 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Solvent : Dichloromethane/water biphasic system
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0°C → room temperature (12 h).

Optimization Insights :

  • Excess sulfonyl chloride (1.2 equiv) minimizes di-sulfonylation byproducts.
  • DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency in anhydrous DMF (yield: 78% vs. 65% with Et₃N).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.1 Hz, 1H, ArH), 7.62–7.54 (m, 2H, ArH), 7.32 (s, 1H, furan-H), 6.48 (s, 1H, furan-H), 4.72 (t, J = 5.3 Hz, 1H, -OH), 3.41–3.32 (m, 2H, -CH₂NH-), 2.98–2.89 (m, 1H, -CH(OH)-), 1.82–1.74 (m, 2H, -CH₂-).
  • HRMS : m/z 300.0982 [M+H]⁺ (calc. 300.0978).

Stepwise Assembly via Epoxide Intermediates

Epoxide Synthesis and Functionalization

An alternative route avoids racemization by using 3-(furan-3-yl)glycidol as a chiral building block:

  • Sharpless epoxidation of allyl furan-3-yl ether affords enantiomerically pure epoxide (>90% ee).
  • Regioselective ring-opening with sodium azide followed by Staudinger reduction yields the (R)-configured amine.

Advantages :

  • Enantiomeric excess >98% achievable via kinetic resolution.
  • Enables structure-activity relationship (SAR) studies of chiral analogs.

Sulfonamide Coupling

The enantiopure amine is sulfonylated using 2-fluorobenzenesulfonyl chloride in THF with DMAP catalysis :

  • Yield : 84% (vs. 72% for racemic route).
  • Purity : 99.1% by chiral HPLC.

Solid-Phase Synthesis for Combinatorial Libraries

Resin Functionalization and Iterative Assembly

A high-throughput approach employs Wang resin -bound hydroxyphenyl groups:

  • Mitsunobu reaction attaches the furan-propanol moiety to the resin.
  • On-resin sulfonylation with 2-fluorobenzenesulfonyl chloride /pyridine.
  • Cleavage with TFA/CH₂Cl₂ (95:5) releases the target compound.

Throughput Data :

Parameter Value Source
Library size 120 compounds/run
Average yield 65%
Purity (LC-MS) >85%

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Yield (%) Scalability Chirality Control
Direct sulfonylation 65–78 Industrial Low
Epoxide stepwise 84 Pilot-scale High
Solid-phase 65 Research None

Byproduct Formation and Mitigation

  • Di-sulfonylation : Minimized by slow addition of sulfonyl chloride.
  • Racemization : Controlled via low-temperature reactions (<10°C) in epoxide route.
  • Resin degradation : Addressed using PEG-based resins for acid-sensitive linkages.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems due to its unique structure.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, while the furan ring and benzenesulfonamide group contribute to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
2-Fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide Benzenesulfonamide 2-Fluoro; 3-(furan-3-yl)-3-hydroxypropyl Sulfonamide, Fluorophenyl, Furan, Hydroxyl N/A
4-Bromo-N-(3-(3-hydroxypropyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide (49bb) Benzenesulfonamide 4-Bromo; naphthalene-methoxy-hydroxypropyl Sulfonamide, Bromophenyl, Methoxy, Naphthalene
Nalfurafine Hydrochloride Morphinan derivative Furan-3-yl, Cyclopropylmethyl Enamide, Furan, Epoxy, Hydroxyl
Cyprofuram (Pesticide) Cyclopropanecarboxamide 3-Chlorophenyl, Tetrahydro-2-oxo-3-furanyl Carboxamide, Furan, Chlorophenyl

Key Observations :

  • Sulfonamide vs.
  • Fluorine vs. Bromine : The 2-fluoro substituent in the target compound may confer metabolic stability compared to the 4-bromo group in 49bb, as fluorine’s smaller size and electronegativity reduce steric hindrance and enhance electronic effects .
  • Furan-3-yl Side Chain : The furan moiety is shared with Nalfurafine and cyprofuram. In Nalfurafine, it contributes to κ-opioid receptor binding , while in the target compound, it may modulate solubility or target engagement.

Physicochemical and Spectral Properties

  • 13C NMR : The target compound’s benzenesulfonamide core may exhibit signals near δ 155–130 ppm (aromatic carbons) and δ 60–35 ppm (hydroxypropyl chain), similar to 49bb (δ 169.84 for carbonyl, δ 130–120 ppm for aromatic carbons) .
  • Mass Spectrometry: Expected molecular ion [M+H]+ for the target compound (C₁₄H₁₅FNO₄S) is ~320.08, distinct from 49bb (m/z 495.0) due to differences in substituents .
  • Solubility : The hydroxypropyl chain may enhance aqueous solubility compared to methoxy or bromo substituents in 49bb, which are more lipophilic .

Q & A

Q. What are the key steps in synthesizing 2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

  • Bromination of a precursor to introduce halogen functionality.
  • Coupling reactions to attach the furan-3-yl and hydroxypropyl groups.
  • Sulfonamide formation via condensation of the sulfonyl chloride with the amine intermediate. Reaction monitoring using thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating intermediates .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key analytical methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • High-performance liquid chromatography (HPLC) to assess purity (>95% required for biological assays) .

Q. What initial biological activities are screened for this compound?

Primary screenings focus on:

  • Antimicrobial activity : Testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution assays.
  • Enzyme inhibition : Targeting enzymes like carbonic anhydrase or dihydrofolate reductase using fluorometric assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological adjustments include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination.
  • Catalyst optimization : Using Pd-based catalysts for Suzuki-Miyaura coupling of the furan moiety .

Q. How to resolve contradictions in biological activity data across different assays?

Strategies involve:

  • Assay standardization : Repeating experiments under controlled pH, temperature, and cell passage number.
  • Structural analogs comparison : Testing derivatives (e.g., thiophene or pyridine substitutions) to isolate activity contributions of the furan ring.
  • Orthogonal assays : Combining enzymatic inhibition data with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .

Q. What computational approaches predict target interactions for this compound?

  • Molecular docking : Using software like AutoDock Vina to model binding with enzymes (e.g., sulfonamide-targeted carbonic anhydrase IX).
  • MD simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR modeling : Correlating substituent electronic properties (Hammett constants) with antimicrobial IC₅₀ values .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the furan-3-yl group with thiophene or pyridine rings to alter electronic properties.
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity and target binding.
  • Stereochemical variants : Synthesize enantiomers to evaluate chiral center impacts on bioavailability .

Q. What methods detect degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions.
  • LC-MS/MS analysis : Identify degradation fragments (e.g., cleaved sulfonamide or oxidized furan derivatives).
  • Stability testing : Monitor compound integrity in simulated biological fluids (e.g., PBS with 10% FBS) at 37°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.